molecular formula C15H12N2O5 B2929581 4-nitrophenyl N-benzoylglycinate CAS No. 3101-11-9

4-nitrophenyl N-benzoylglycinate

Cat. No.: B2929581
CAS No.: 3101-11-9
M. Wt: 300.27
InChI Key: ZPOAJFPTNSFEDJ-UHFFFAOYSA-N
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Description

4-Nitrophenyl N-benzoylglycinate is a chemical compound with the molecular formula C15H12N2O5. It is known for its applications in organic synthesis and pharmaceutical research. The compound features a nitrophenyl group and a benzoylglycine moiety, making it a versatile building block in various chemical reactions .

Scientific Research Applications

4-Nitrophenyl N-benzoylglycinate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Safety and Hazards

The safety data sheet for 4-nitrophenol, a related compound, indicates that it may form combustible dust concentrations in air and is toxic if swallowed . It is harmful in contact with skin or if inhaled .

Future Directions

Future research could focus on the synthesis of 4-nitrophenyl N-benzoylglycinate and its derivatives, as well as their potential applications. For instance, the catalytic reduction of 4-nitrophenol by nanostructured materials is a promising area of research . Additionally, the development of novel methods for the synthesis of related compounds, such as lenvatinib, is also a potential area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl N-benzoylglycinate typically involves the reaction of 4-nitrophenol with N-benzoylglycine. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include an inert atmosphere and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl N-benzoylglycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Nitrophenyl N-benzoylglycinate is unique due to the presence of both the nitrophenyl and benzoylglycine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(4-nitrophenyl) 2-benzamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-14(10-16-15(19)11-4-2-1-3-5-11)22-13-8-6-12(7-9-13)17(20)21/h1-9H,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOAJFPTNSFEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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